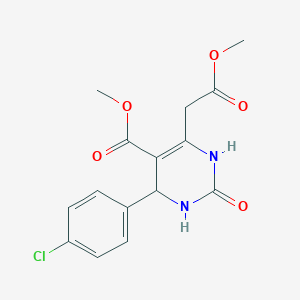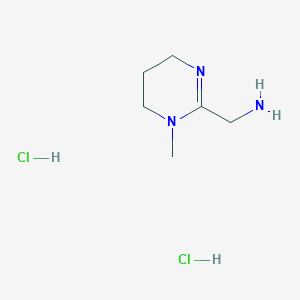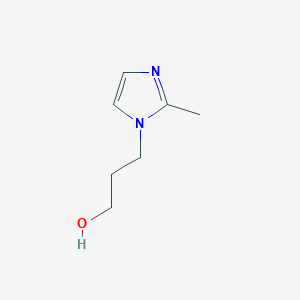
Methyl-(4-methyl-thiazol-2-ylmethyl)-amine
Vue d'ensemble
Description
Methyl-(4-methyl-thiazol-2-ylmethyl)-amine is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as a catalyst in chemical reactions. The compound is related to thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. The methyl group attached to the thiazole ring and the amine group make it a versatile molecule for various chemical transformations and biological activities .
Synthesis Analysis
The synthesis of derivatives of thiazole compounds, including those similar to this compound, often involves the use of catalysts and various starting materials. For instance, thiazolium carbene-based catalysts derived from vitamin B1 have been used for the N-formylation and N-methylation of amines, with CO2 as the carbon source . Additionally, the synthesis of related compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, involves reduction reactions and has been characterized by single-crystal X-ray diffraction . These methods highlight the diverse synthetic approaches that can be applied to thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and elemental analysis (EA). For example, the crystal structure of 4-methylbenzo[d]thiazol-2-amine adducts with carboxylic acids has been determined, revealing insights into the protonation states of the thiazole nitrogen and the formation of charge-assisted N-H⋯O hydrogen bonds . These structural analyses are crucial for understanding the properties and reactivity of thiazole derivatives.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, often facilitated by their amine and thiazole functional groups. The reactivity of these compounds can lead to the formation of adducts with carboxylic acids and other organic acids, as seen in the formation of 11 crystalline adducts from 4-methylbenzo[d]thiazol-2-amine . The ability to form stable adducts through classical hydrogen bonds and noncovalent interactions is a key feature of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and reactivity, are influenced by their molecular structure. The crystalline adducts of 4-methylbenzo[d]thiazol-2-amine have been characterized by their melting points and analyzed for their supramolecular aspects . Additionally, the antitumor and antifilarial activities of related compounds, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, have been evaluated, demonstrating the biological relevance of these molecules .
Propriétés
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-4-9-6(8-5)3-7-2/h4,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGBNXQVTATQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B3022233.png)
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B3022234.png)

![Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate](/img/structure/B3022238.png)
![Methyl 4'-bromo-4-nitro[1,1'-biphenyl]-2-carboxylate](/img/structure/B3022239.png)








![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)